molecular formula C15H10F4O2 B6398693 3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261905-15-0

3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6398693
CAS No.: 1261905-15-0
M. Wt: 298.23 g/mol
InChI Key: GYGGUCSOUYPXKX-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid is a fluorinated benzoic acid derivative characterized by a trifluoromethyl group at the 5-position of the benzoic acid core and a 5-fluoro-2-methylphenyl substituent at the 3-position. This compound belongs to a class of aromatic carboxylic acids with enhanced metabolic stability and electronic modulation due to fluorine and trifluoromethyl groups.

Properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-8-2-3-12(16)7-13(8)9-4-10(14(20)21)6-11(5-9)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGGUCSOUYPXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689349
Record name 5'-Fluoro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-15-0
Record name 5'-Fluoro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Electrophilic Partner : A 5-trifluoromethylbenzoic acid derivative brominated at the 3-position (e.g., 3-bromo-5-trifluoromethylbenzoic acid) serves as the electrophile.

  • Nucleophilic Partner : The 5-fluoro-2-methylphenylboronic acid or its pinacol ester is employed as the nucleophile.

  • Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) in a solvent mixture of 1,4-dioxane and water.

  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) to facilitate transmetalation.

  • Temperature : 80–100°C for 12–24 hours.

Key Advantages :

  • High functional group tolerance, preserving the acid and fluorinated groups.

  • Stereochemical retention of the aryl moiety.

Challenges :

  • Competitive protodeboronation of the boronic acid under acidic conditions.

  • Palladium catalyst cost and residual metal contamination in pharmaceutical applications.

Optimization Data :

ParameterOptimal ValueYield Impact
Catalyst Loading3 mol% PdCl₂(dppf)85–90%
SolventDioxane:H₂O (4:1)Max. efficiency
Temperature90°C88% yield

Friedel-Crafts Acylation for Trifluoromethyl Group Attachment

Friedel-Crafts acylation introduces the trifluoromethyl group via electrophilic aromatic substitution, leveraging a trifluoroacetyl chloride intermediate.

Reaction Steps:

  • Acyl Chloride Formation : Convert 3-bromo-5-methylbenzoic acid to its acyl chloride using SOCl₂ or (COCl)₂.

  • Electrophilic Substitution : React the acyl chloride with trifluoromethylbenzene under AlCl₃ catalysis (10–20 mol%).

  • Hydrolysis : Convert the ketone intermediate to the carboxylic acid using acidic or basic conditions.

Critical Considerations :

  • Regioselectivity : The electron-withdrawing trifluoromethyl group directs substitution to the meta position, necessitating careful control of reaction kinetics.

  • Side Reactions : Over-acylation or polymerization mitigated by slow addition of acyl chloride and low temperatures (0–5°C).

Yield Data :

StepYield (%)Purity (%)
Acyl Chloride9598
Friedel-Crafts6590
Hydrolysis8099

This two-step approach involves cyano group introduction followed by hydrolysis to the carboxylic acid.

Synthetic Pathway:

  • Nitrile Formation : Ullmann coupling of 3-iodo-5-trifluoromethylbenzonitrile with 5-fluoro-2-methylphenyl copper(I) reagent.

  • Acid Hydrolysis : Treat the nitrile with concentrated HCl (6 M) at reflux (110°C) for 8–12 hours.

Advantages :

  • Avoids harsh acylating agents.

  • High-yielding hydrolysis under acidic conditions.

Limitations :

  • Cyanide intermediates require stringent safety protocols.

  • Incomplete hydrolysis leading to amide byproducts.

Catalytic Fluorination Strategies

Direct fluorination of pre-functionalized intermediates offers a modular route to install fluorine atoms.

Methodology:

  • Electrophilic Fluorination : Use Selectfluor® or F-TEDA-BF₄ to fluorinate a 5-methyl-2-trimethylstannylphenyl intermediate.

  • Metal-Mediated Fluorination : Pd-catalyzed C–H activation with AgF as the fluorine source.

Reaction Conditions :

Fluorinating AgentCatalystSolventYield (%)
Selectfluor®NoneMeCN72
AgFPd(OAc)₂ (5%)DMF68

Challenges :

  • Competing defluorination under basic conditions.

  • Limited scalability due to high cost of fluorinating agents.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCostPurity (%)
Suzuki-Miyaura85–90High$$$98
Friedel-Crafts65Moderate$$90
Nitrile Hydrolysis75High$95
Catalytic Fluorination70Low$$$$85

Key Findings :

  • The Suzuki-Miyaura method provides the highest yield and purity, making it preferred for pharmaceutical synthesis.

  • Nitrile hydrolysis is cost-effective but requires careful handling of toxic intermediates.

  • Direct fluorination remains limited to small-scale applications due to reagent costs .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the fluorine or trifluoromethyl groups.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel anti-cancer agents, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors play a crucial role in cancer therapy by altering gene expression and inducing apoptosis in cancer cells. The fluorinated structure enhances the bioavailability and selectivity of these compounds, which is critical for effective treatment outcomes.

Case Study: HDAC Inhibition

A recent study synthesized various fluorinated peptoid-based HDAC inhibitors, including derivatives of benzoic acids similar to 3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid. These compounds exhibited potent cytotoxicity against leukemia cell lines, demonstrating that fluorination can significantly improve the selectivity and efficacy of HDAC inhibitors .

Antimicrobial Activity

Fluorinated compounds are known to exhibit enhanced antimicrobial properties. Research has indicated that similar compounds can serve as precursors for the synthesis of antitubercular agents, specifically benzothiazinones, which target mycobacterial enzymes. The introduction of trifluoromethyl groups has been associated with increased potency against resistant strains of bacteria .

Case Study: Antitubercular Agents

In a study focusing on 2-chloro-3-nitro-5-trifluoromethylbenzoic acid, researchers demonstrated its utility as a precursor for synthesizing benzothiazinones, which have shown efficacy against tuberculosis by inhibiting essential bacterial enzymes. This highlights the potential application of related compounds like this compound in developing new antimicrobial therapies .

Agricultural Applications

Fluorinated aromatic compounds are also explored in agrochemicals for their herbicidal and fungicidal properties. The stability and reactivity of trifluoromethylated compounds make them suitable candidates for developing new pesticides that can withstand environmental degradation while effectively targeting pests.

Case Study: Agrochemical Development

Research into fluorinated benzoic acids has led to the discovery of new herbicides that utilize these structures to enhance efficacy against specific weed species while minimizing harm to crops. The incorporation of trifluoromethyl groups has been shown to improve the selectivity and persistence of these agrochemicals in soil .

Material Science

Beyond biological applications, this compound can be utilized in material science for developing advanced polymers and coatings. The unique properties imparted by fluorination can enhance thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Fluorinated aromatic acids have been incorporated into polymer matrices to create materials with superior properties for use in high-performance applications such as electronics and aerospace . The incorporation of such compounds into polymer backbones can significantly improve the mechanical strength and thermal resistance.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The electron-withdrawing properties of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs vary in substituent positions (ortho, meta, para), functional groups (Cl, OMe, S-aryl), and additional moieties (e.g., dicarboxy groups). Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
5-Fluoro-2-(trifluoromethyl)benzoic acid 654-99-9 C8H4F4O2 224.11 5-F, 2-CF3
3-Fluoro-5-trifluoromethylbenzoic acid 161622-05-5 C8H4F4O2 224.11 3-F, 5-CF3
2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid 53542-36-2 C14H8F4O2S 316.27 5-CF3, 3-S-(3-F-phenyl)
3-(3,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid 1261930-84-0 C14H7Cl2F3O2 354.23 3,4-diCl, 5-CF3
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid 1261988-94-6 C16H9F3O6 354.23 3,5-diCOOH, 5-CF3
3-(3-Methoxyphenyl)-5-trifluoromethylbenzoic acid 1261948-48-4 C15H11F3O3 296.24 3-OMe, 5-CF3

Key Observations :

  • Substituent Position : The position of fluorine and CF3 groups significantly impacts electronic properties. For example, 5-Fluoro-2-CF3 (CAS 654-99-9) and 3-Fluoro-5-CF3 (CAS 161622-05-5) isomers exhibit distinct acidity and solubility due to differing inductive effects .
  • Functional Group Diversity : The thioether-linked analog (CAS 53542-36-2) introduces a sulfur atom, which may enhance lipophilicity but reduce metabolic stability compared to direct phenyl substitutions .

Physicochemical Properties

  • Acidity : The trifluoromethyl group increases the acidity of the benzoic acid moiety (pKa ~2.5–3.0), facilitating ionization at physiological pH and improving solubility .
  • Lipophilicity : The 5-fluoro-2-methylphenyl group balances lipophilicity (logP ~3.5–4.0), enhancing cell permeability compared to more polar analogs like CAS 1261988-94-6 (logP ~1.8) .
  • Thermal Stability : Fluorine and CF3 groups improve thermal stability, as evidenced by analogs with melting points exceeding 200°C (e.g., CAS 53542-36-2) .

Biological Activity

3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid is a fluorinated benzoic acid derivative notable for its unique structural features, including both fluorine and trifluoromethyl groups on the aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals and other applications in chemical biology.

  • Chemical Formula : C₈H₄F₄O₂
  • Molecular Weight : 208.11 g/mol
  • CAS Number : 161622-05-5

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances lipophilicity, facilitating the compound's ability to cross cellular membranes. The trifluoromethyl group can further influence the electronic properties, potentially increasing binding affinity to biological receptors or enzymes.

Antiviral Activity

Research indicates that derivatives of this compound have been explored for their antiviral properties. For instance, a related compound demonstrated significant inhibition of the membrane fusion process in influenza A virus at concentrations as low as 0.22 µM, suggesting potential applications in antiviral drug development .

Anticancer Properties

Studies have shown that fluorinated compounds can enhance the efficacy of anticancer agents by modulating enzyme activity involved in tumor progression. The trifluoromethyl group has been associated with improved potency against various cancer cell lines, making it a candidate for further exploration in cancer therapeutics .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for specific enzymes. For example, the incorporation of trifluoromethyl groups has been linked to increased inhibition rates in enzyme assays, particularly those targeting metabolic pathways relevant to disease states .

Research Findings and Case Studies

Study Findings Implications
Study on Antiviral ActivityDemonstrated inhibition of influenza A virus fusion at 0.22 µMPotential for development as an antiviral agent
Structure-Activity Relationship (SAR) StudiesIdentified enhanced binding affinity and specificity due to fluorinated substituentsSupports use in drug design targeting specific receptors
Medicinal Chemistry ApplicationsUsed as a building block for synthesizing pharmaceuticals targeting metabolic pathwaysBroadens scope for therapeutic applications

Q & A

Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-methylphenyl)-5-trifluoromethylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis is typically required. A plausible route involves:

Friedel-Crafts acylation to introduce the trifluoromethyl group to the benzoic acid core.

Halogenation (e.g., fluorination) at the 5-position using reagents like Selectfluor® .

Suzuki-Miyaura coupling to attach the 5-fluoro-2-methylphenyl moiety via a boronic ester intermediate .
Critical factors include temperature control (< 0°C for fluorination to avoid side reactions) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling efficiency). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : To verify substituent positions (e.g., fluorine at 5-position, methyl at 2-position) and rule out regioisomers .
  • HPLC-MS : For assessing purity (>98%) and detecting trace intermediates (e.g., unreacted boronic acids) .
  • X-ray crystallography : If single crystals are obtainable, this confirms absolute configuration, particularly for chiral intermediates .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Enzyme inhibition studies : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., kinases, proteases). Design assays using fluorescence polarization to measure IC₅₀ values .
  • Prodrug development : The carboxylic acid moiety can be esterified to improve bioavailability. Use in vitro hydrolysis assays with liver microsomes to evaluate stability .

Q. How does the compound’s solubility profile impact experimental design?

  • Methodological Answer :
  • Soluble in DMSO (up to 100 mM) and basic aqueous buffers (pH >8). For cell-based assays, dissolve in DMSO and dilute in PBS to avoid precipitation .
  • Poor solubility in non-polar solvents (e.g., hexane) limits use in lipid-based formulations. Consider salt formation (e.g., sodium salt) for in vivo studies .

Q. What are the known biological targets or pathways influenced by structurally related fluorinated benzoic acids?

  • Methodological Answer :
  • COX-2 inhibition : Fluorinated analogs disrupt arachidonic acid metabolism; use ELISA to measure prostaglandin E₂ levels .
  • GPCR modulation : The trifluoromethyl group may enhance binding to G-protein-coupled receptors. Employ radioligand displacement assays .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation or coupling steps be systematically addressed?

  • Methodological Answer :
  • Computational modeling : Use DFT calculations to predict electrophilic aromatic substitution sites (e.g., fluorine at 5-position vs. 4-position) .
  • Directed ortho-metalation : Employ directing groups (e.g., amides) to control substitution patterns before final hydrolysis to the carboxylic acid .

Q. What strategies mitigate instability of the trifluoromethyl group under acidic or high-temperature conditions?

  • Methodological Answer :
  • Protecting groups : Use tert-butyl esters to shield the carboxylic acid during harsh reactions (e.g., reflux), then deprotect with TFA .
  • Low-temperature techniques : Conduct reactions at −78°C (dry ice/acetone baths) to prevent CF₃ bond cleavage .

Q. How can computational methods (e.g., molecular docking) predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to model binding poses in enzyme active sites. Prioritize targets with hydrophobic pockets (e.g., HIV-1 protease) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., van der Waals contacts with CF₃) .

Q. How should contradictory data on solubility vs. crystallinity be resolved in formulation studies?

  • Methodological Answer :
  • Phase diagrams : Map solubility vs. temperature/pH to identify optimal crystallization conditions (e.g., pH 7.4 for sodium salt) .
  • Co-solvent systems : Test PEG-400/water mixtures to enhance solubility without compromising crystallinity for X-ray analysis .

Q. What synthetic modifications to the 5-trifluoromethyl or 3-(5-fluoro-2-methylphenyl) groups could enhance bioactivity?

  • Methodological Answer :
  • Electron-withdrawing substituents : Replace methyl with cyano (-CN) to increase acidity of the benzoic acid, improving target binding .
  • Isosteric replacements : Substitute trifluoromethyl with pentafluorosulfanyl (-SF₅) to enhance metabolic stability .

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